molecular formula C9H7ClN2O B1522037 6-Chloro-3-(prop-2-en-1-yloxy)pyridine-2-carbonitrile CAS No. 1210502-45-6

6-Chloro-3-(prop-2-en-1-yloxy)pyridine-2-carbonitrile

Cat. No.: B1522037
CAS No.: 1210502-45-6
M. Wt: 194.62 g/mol
InChI Key: BZKLCWNBRLBTSC-UHFFFAOYSA-N
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Description

6-Chloro-3-(prop-2-en-1-yloxy)pyridine-2-carbonitrile is a halogenated pyridine derivative characterized by a chloro substituent at the 6-position and a prop-2-en-1-yloxy (allyloxy) group at the 3-position. Its molecular formula is C₉H₇ClN₂O (molecular weight: 194.62 g/mol).

Properties

IUPAC Name

6-chloro-3-prop-2-enoxypyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-2-5-13-8-3-4-9(10)12-7(8)6-11/h2-4H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKLCWNBRLBTSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(N=C(C=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Chloro-3-(prop-2-en-1-yloxy)pyridine-2-carbonitrile involves several steps. One common synthetic route includes the reaction of 6-chloro-2-pyridinecarbonitrile with allyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

6-Chloro-3-(prop-2-en-1-yloxy)pyridine-2-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

6-Chloro-3-(prop-2-en-1-yloxy)pyridine-2-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-3-(prop-2-en-1-yloxy)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: 3-Chloro-6-(prop-2-en-1-yloxy)pyridine-2-carbonitrile

  • Structural Difference : The positional isomer swaps the chloro and allyloxy groups (chloro at 3, allyloxy at 6).
  • Implications :
    • Reactivity : The allyloxy group at the 6-position may sterically hinder reactions at the pyridine nitrogen compared to the target compound.
    • Electronic Effects : The electron-withdrawing chloro group at position 3 could reduce the electron density of the pyridine ring more significantly than when positioned at 6.

6-(Chlorothiophenyl)-2-(2-oxopropoxy)pyridine-3-carbonitrile Derivatives

  • Structural Features : Chlorothiophenyl (sulfur-containing) and 2-oxopropoxy groups replace the allyloxy and chloro groups.
  • Key Differences :
    • Biological Activity : These derivatives exhibit antibacterial and cytotoxic properties, likely enhanced by the thiophene moiety’s lipophilicity and sulfur’s electronic effects.
    • Synthesis : Prepared via Thorpe-Ziegler cyclization, contrasting with the target compound’s likely alkylation-based synthesis.

6-Chloro-5-methoxy-3-pyridinecarbonitrile

  • Substituents : Chloro at 6, methoxy at 5.
  • Comparison :
    • Polarity : The smaller methoxy group increases solubility in polar solvents compared to the bulky allyloxy group.
    • Reactivity : Methoxy is less prone to oxidation than allyloxy, which may undergo alkene-related reactions (e.g., polymerization).

2-Chloro-6-phenylpyridine-3-carbonitrile

  • Structural Variation : Phenyl group at 6, chloro at 2.
  • Impact :
    • Aromaticity : The phenyl group enhances π-π stacking in crystallography, leading to a planar molecular structure.
    • Bioavailability : Increased steric bulk may reduce membrane permeability compared to the target compound.

Data Tables

Table 1: Structural and Molecular Comparison

Compound Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound Cl (6), Allyloxy (3) C₉H₇ClN₂O 194.62 Nitrile, Allyl ether, Chloro
3-Chloro-6-(allyloxy) isomer Cl (3), Allyloxy (6) C₉H₇ClN₂O 194.62 Nitrile, Allyl ether, Chloro
6-(Chlorothiophenyl) derivative Cl-thiophenyl (6), Oxopropoxy C₁₄H₁₁ClN₂O₂S 330.76 Thiophene, Ketone, Nitrile
6-Chloro-5-methoxy Cl (6), OMe (5) C₇H₅ClN₂O 168.58 Methoxy, Nitrile, Chloro
2-Chloro-6-phenyl Cl (2), Ph (6) C₁₂H₇ClN₂ 214.65 Phenyl, Nitrile, Chloro

Research Findings and Implications

  • Electronic Effects : The allyloxy group in the target compound may donate electron density via resonance, contrasting with electron-withdrawing groups (e.g., chlorothiophenyl).
  • Biological Potential: While chlorothiophenyl derivatives show marked bioactivity, the target compound’s allyloxy group could modulate interactions with hydrophobic enzyme pockets.
  • Synthetic Challenges : Positional isomerism (as in ) necessitates precise regiocontrol during synthesis, unlike methods for 6-chloro-5-methoxy analogs.

Biological Activity

6-Chloro-3-(prop-2-en-1-yloxy)pyridine-2-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other diseases. This article explores its biological activity, focusing on its mechanism of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with a chloro group and an alkenyloxy moiety, which contributes to its biological properties. Its molecular formula is C_10H_8ClN_2O, and it exhibits a purity greater than 95% in research applications .

Research indicates that this compound primarily acts as an inhibitor of Class I PI3-kinase enzymes. Specifically, it shows potent inhibitory activity against the Class IA PI3K isoforms (PI3Kα and PI3Kβ), which are crucial for various cellular processes including growth, proliferation, and survival .

Table 1: Inhibition Potency Against PI3-Kinase Isoforms

IsoformInhibition Potency (IC50)
PI3KαLow nanomolar range
PI3KβLow nanomolar range
Other IsoformsMinimal inhibition

Antitumor Activity

The compound has demonstrated significant antitumor effects in various preclinical models. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis through the PI3K/Akt signaling pathway. This pathway is often dysregulated in cancers, making it a prime target for therapeutic intervention .

Anti-inflammatory Effects

Beyond its antitumor properties, this compound also exhibits anti-inflammatory effects. It has been shown to reduce inflammation in models of rheumatoid arthritis and inflammatory bowel disease by modulating immune responses through inhibition of the PI3K pathway .

Case Studies

  • Antitumor Efficacy : A study evaluated the compound's effects on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those observed with standard chemotherapeutics .
  • Anti-inflammatory Activity : In a model of collagen-induced arthritis in rats, administration of the compound resulted in reduced joint swelling and histopathological improvements compared to control groups, suggesting its potential as an anti-inflammatory agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Chloro-3-(prop-2-en-1-yloxy)pyridine-2-carbonitrile
Reactant of Route 2
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6-Chloro-3-(prop-2-en-1-yloxy)pyridine-2-carbonitrile

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